Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-9-8-10-4-11-12(8)6(5)13/h3-4H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBMQNWIVDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=CNN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009076, DTXSID90967355 | |
| Record name | Ethyl 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89977-78-6, 52893-00-2 | |
| Record name | NSC172641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC93791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-hydroxy-s-triazolo(1,5-a)pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and enhances the yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and catalyst-free conditions aligns with industrial goals of reducing energy consumption and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines.
Scientific Research Applications
Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal functioning of these enzymes, leading to therapeutic effects such as anti-inflammatory and anti-proliferative activities.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Physicochemical and Spectral Properties
Table 2: Comparative Spectral Data
The hydroxyl group in the parent compound contributes to broad IR absorption near 3425 cm⁻¹, while ester carbonyl stretches appear at ~1666 cm⁻¹ .
Biological Activity
Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and structure-activity relationships (SARs), supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C10H12N4O3S
Molecular Weight: 268.29 g/mol
CAS Number: 63123-21-7
The compound features a triazolo-pyrimidine framework which is known for its biological relevance. The presence of the hydroxyl group at the 7-position and the ethyl ester at the carboxylic acid position contribute to its potential bioactivity.
Anti-inflammatory Activity
One of the primary areas of research surrounding this compound is its anti-inflammatory properties. Studies have shown that derivatives of triazolo-pyrimidines exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.04 ± 0.01 | COX-2 |
| Celecoxib (standard) | 0.04 ± 0.01 | COX-2 |
The compound's ability to inhibit COX-2 with an IC50 value comparable to that of celecoxib indicates its potential as an anti-inflammatory agent .
Antiviral Activity
Research has also highlighted the antiviral properties of triazolo-pyrimidine derivatives against influenza viruses. A study demonstrated that certain derivatives could disrupt the interaction between the PA-PB1 subunits of the influenza A virus polymerase, which is critical for viral replication.
| Compound | Mechanism | Effective Concentration |
|---|---|---|
| This compound | Disruption of PA-PB1 interaction | Low micromolar range |
This mechanism suggests a promising avenue for developing antiviral agents based on this scaffold .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents at different positions on the triazole and pyrimidine rings has been shown to modulate biological activity significantly.
Key Findings in SAR
- Hydroxyl Substitution: The presence of a hydroxyl group at position 7 enhances anti-inflammatory activity.
- Alkyl Groups: Substituents such as methyl or ethyl groups can increase lipophilicity and improve bioavailability.
- Sulfanyl Group: The incorporation of a methylthio group at position 5 has been associated with enhanced potency against COX enzymes.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Study on Inflammation Models: In carrageenan-induced paw edema models in rats, compounds based on this structure exhibited significant reductions in inflammation compared to control groups.
- Antiviral Efficacy: In vitro studies using human cell lines infected with influenza demonstrated that derivatives could reduce viral titers significantly when administered prior to infection.
Q & A
Q. What are the common synthetic routes for Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and what factors influence reaction yields?
- Methodology : The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides or aminotriazole precursors. A general protocol includes:
Condensation of 5-aminotriazole with diethyl ethoxymethylenemalonate under reflux in acetic acid, followed by cyclization .
Substitution reactions to introduce functional groups (e.g., 3-hydroxyphenyl or fluorophenyl) via coupling with aromatic aldehydes or halides .
Reaction yields (60–78%) depend on catalysts (e.g., APTS in ethanol), solvent polarity, and temperature control. Green chemistry principles, such as continuous flow reactors, enhance efficiency and reduce waste .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm ring fusion. For example, the triazolopyrimidine core shows characteristic peaks at δ 8.8–9.0 ppm for aromatic protons .
- Infrared (IR) Spectroscopy : Detects functional groups like C=O (1690–1720 cm) and N-H stretches (3200–3400 cm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 310.35 for CHNO) .
Q. What are the primary biological targets of triazolopyrimidine derivatives like this compound?
- Methodology :
- Enzyme Inhibition : The compound interacts with cyclin-dependent kinase 2 (CDK2) and viral polymerases (e.g., influenza PA-PB1 heterodimer) via hydrogen bonding and π-π stacking, validated by molecular docking .
- Antimicrobial Targets : Modifications at the 7-hydroxyphenyl group enhance binding to bacterial dihydrofolate reductase (DHFR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodology :
- Substituent Variation : Compare derivatives with halogen (e.g., 3-bromophenyl), alkyl (e.g., propyl), or amino groups. For example, 5-amino analogs show 3-fold higher antiviral activity due to improved hydrogen bonding .
- Bioassay Profiling : Test cytotoxicity (IC) against cancer cell lines (e.g., MCF-7) and antiviral efficacy in plaque reduction assays. A SAR table may include:
| Substituent (Position) | Bioactivity (IC, μM) | Target Affinity (K, nM) |
|---|---|---|
| 7-Hydroxyphenyl | 12.4 ± 1.2 (MCF-7) | CDK2: 85.3 |
| 3-Bromophenyl | 8.9 ± 0.9 (HepG2) | PA-PB1: 62.7 |
Q. What methodologies resolve contradictions in bioassay data for this compound's efficacy across different studies?
- Methodology :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, antiviral IC values vary by >50% if assays use differing multiplicity of infection (MOI) .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., CDK2) via surface plasmon resonance (SPR) alongside docking studies to reconcile discrepancies between computational and experimental K values .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodology :
- Catalyst Optimization : Replace traditional acid catalysts with APTS (3-Aminopropyltriethoxysilane), increasing yields from 45% to 73% by enhancing regioselectivity .
- Solvent Engineering : Use ethanol-water (1:1 v/v) mixtures to improve solubility of intermediates, reducing side-product formation .
Q. How do computational methods predict the compound's interaction with targets like CDK2 or viral polymerases?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. For PA-PB1 inhibition, the carboxylate group forms salt bridges with Arg332 and Lys339, validated by free-energy perturbation (FEP) calculations .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at positions 6 and 7) using MOE or Discovery Studio .
Q. What are the mechanisms behind its enzyme inhibition, and how to validate them?
- Methodology :
- Kinetic Assays : Measure K values via Lineweaver-Burk plots. For PA-PB1, non-competitive inhibition (K = 58 nM) suggests binding to an allosteric site .
- X-ray Crystallography : Co-crystallize the compound with CDK2 (PDB: 1AQ1) to resolve binding interactions at 2.1 Å resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
